molecular formula C17H13ClN6OS B12632594 Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-

Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-

Cat. No.: B12632594
M. Wt: 384.8 g/mol
InChI Key: IWKWXLATAOSTKN-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]- is a complex organic compound that features a cyclopropane ring, a carboxamide group, and a pyrazolo[3,4-d]thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropanecarboxamide core, followed by the introduction of the pyrazolo[3,4-d]thiazole moiety through cyclization reactions. The final step involves the attachment of the 2-chlorophenyl and imidazolyl groups under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide derivatives: Compounds with similar core structures but different substituents.

    Imidazole-containing compounds: Molecules featuring the imidazole ring, known for their biological activities.

    Thiazole derivatives: Compounds with the thiazole ring, often studied for their medicinal properties.

Uniqueness

Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]- is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H13ClN6OS

Molecular Weight

384.8 g/mol

IUPAC Name

N-[3-[5-(2-chlorophenyl)imidazol-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H13ClN6OS/c18-11-4-2-1-3-10(11)12-7-19-8-24(12)15-13-14(22-23-15)20-17(26-13)21-16(25)9-5-6-9/h1-4,7-9H,5-6H2,(H2,20,21,22,23,25)

InChI Key

IWKWXLATAOSTKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C(=NN3)N4C=NC=C4C5=CC=CC=C5Cl

Origin of Product

United States

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